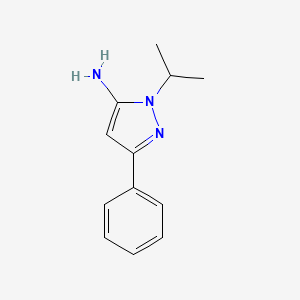

3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine

CAS No.: 14085-41-7

Cat. No.: VC2826623

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14085-41-7 |

|---|---|

| Molecular Formula | C12H15N3 |

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | 5-phenyl-2-propan-2-ylpyrazol-3-amine |

| Standard InChI | InChI=1S/C12H15N3/c1-9(2)15-12(13)8-11(14-15)10-6-4-3-5-7-10/h3-9H,13H2,1-2H3 |

| Standard InChI Key | BCLGGAULDBHZDU-UHFFFAOYSA-N |

| SMILES | CC(C)N1C(=CC(=N1)C2=CC=CC=C2)N |

| Canonical SMILES | CC(C)N1C(=CC(=N1)C2=CC=CC=C2)N |

Introduction

Structural Characteristics and Chemical Properties

3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. In this specific compound, the phenyl group is attached at position 3, the propan-2-yl (isopropyl) group at position 1, and an amine group at position 5 of the pyrazole ring. This structural arrangement distinguishes it from similar compounds found in the research literature.

Based on the general properties of pyrazole derivatives, we can infer several key physical and chemical characteristics. Pyrazoles typically exhibit aromatic properties due to the presence of six π electrons in the five-membered ring system. The amine group at position 5 likely contributes to the compound's basic character and provides a site for hydrogen bonding, potentially enhancing water solubility compared to non-amine-substituted pyrazoles.

The expected molecular formula would be C12H15N3, with an approximate molecular weight of 201.27 g/mol, similar to the related compound 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine . The physical appearance is likely to be a crystalline powder, as observed with similar pyrazole derivatives.

Chemical Identification Data

| Parameter | Information |

|---|---|

| Chemical Name | 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine |

| Molecular Formula | C12H15N3 (predicted) |

| Molecular Weight | ~201.27 g/mol (predicted) |

| Classification | Pyrazole derivative, heterocyclic compound |

| Functional Groups | Pyrazole ring, phenyl group, isopropyl group, primary amine |

| Physical State | Likely crystalline powder at room temperature |

Comparative Analysis with Similar Compounds

The compound bears structural similarities to several compounds found in the search results, with key differences in the position of functional groups. Understanding these differences is crucial for predicting its unique properties and potential applications.

Structural Comparison

| Compound | CAS Number | Structural Differences | Molecular Formula |

|---|---|---|---|

| 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine | Not available | Target compound | C12H15N3 (predicted) |

| 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine | 827614-44-8 | Reversed positions of phenyl and propan-2-yl groups | C12H15N3 |

| 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine | 2145474-02-6 | Propan-2-yl at position 4 instead of position 1 | C12H19N3 |

| 1-phenyl-3-[4-(propan-2-yl)phenyl]-1h-pyrazol-5-amine | Not provided | Contains an additional phenyl ring with propan-2-yl substituent | C18H19N3 |

The isomeric compound 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine has been documented with properties that may be comparable to our target compound . The key difference lies in the positioning of the phenyl and propan-2-yl groups, which would be expected to alter electronic distribution, steric effects, and potentially biological activity while maintaining similar physicochemical properties.

| Potential Activity | Basis for Prediction | Relevance |

|---|---|---|

| Anti-inflammatory | Common in pyrazole derivatives | Potential therapeutic application |

| Antimicrobial | Observed in amine-substituted pyrazoles | Possible antibiotic development |

| Enzyme inhibition | Structure allows for specific binding interactions | Drug development potential |

| Metal complexation | Pyrazoles can act as ligands | Applications in catalysis or extraction |

The presence of the amine group at position 5 makes this compound particularly interesting as it provides a reactive site for further functionalization, potentially enabling the development of more complex bioactive molecules. The compound may also serve as an intermediate in the synthesis of pharmaceutically relevant compounds.

Industrial and Research Applications

Beyond potential biological activities, 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine may find applications in various fields:

-

As a building block in organic synthesis

-

As a ligand in coordination chemistry

-

In materials science for developing functional materials

-

As a reference standard in analytical chemistry

-

In structure-activity relationship studies for drug discovery

Related pyrazole compounds have been utilized in extraction science, where C-acylated derivatives have shown "great complexation and extraction ability towards metal ions" . This suggests potential applications in metal recovery or purification processes.

Analytical Characterization Techniques

For comprehensive characterization of 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine, several analytical techniques would be valuable:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly informative for structural confirmation. The search results indicate that for similar pyrazole derivatives, key elements in NMR analysis include:

-

1H spectrum signals: singlets for methyl groups, broad singlet for NH or OH groups, and characteristic patterns in the aromatic region

-

13C spectrum: distinctive signals for the pyrazole ring carbons

-

2D techniques such as NOESY for confirming spatial relationships between groups

Mass spectrometry would provide molecular weight confirmation, with the expected [M+H]+ peak around m/z 202 for our target compound.

Chromatographic Analysis

Thin Layer Chromatography (TLC) on silica gel has been effective for monitoring the purity of similar compounds, with mobile phases such as 5% methanol in dichloromethane providing good separation . This approach would likely be applicable to 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine as well.

Current Research Status and Future Directions

The limited information specifically addressing 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine in the scientific literature suggests this compound may be underexplored compared to some of its isomers. This presents opportunities for:

-

Synthetic methodology development

-

Comprehensive characterization studies

-

Exploration of structure-activity relationships

-

Investigation of potential biological activities

-

Development of applications in coordination chemistry or materials science

The related compound 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine is noted for its "diverse biological activities and applications in pharmaceuticals and organic synthesis", suggesting similar potential for our target compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume